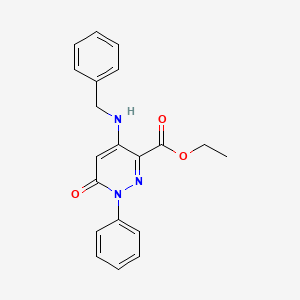
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and a propenoic acid moiety. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
The synthesis of (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction conditions are generally mild, and the reaction proceeds with high regioselectivity to yield the desired triazole derivative.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production processes.
Análisis De Reacciones Químicas
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the propenoic acid moiety can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can result in the formation of alcohols or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation of the triazole ring can be carried out using halogenating agents like bromine or chlorine.
Addition: The propenoic acid moiety can participate in addition reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Aplicaciones Científicas De Investigación
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a variety of derivatives with different properties.
Biology: Triazole derivatives, including this compound, have been studied for their potential as enzyme inhibitors. They can interact with enzymes such as carbonic anhydrase, making them useful in the development of pharmaceuticals.
Medicine: The compound has potential applications in drug discovery and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its therapeutic potential in treating various diseases.
Industry: In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzyme active sites, leading to inhibition of enzyme activity. For example, the compound can inhibit carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can have therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparación Con Compuestos Similares
(2E)-3-(1-benzyl-1H-1,2,3-triazol-5-yl)prop-2-enoic acid can be compared with other triazole derivatives such as:
(1-benzyl-1H-1,2,3-triazol-4-yl)methanone: This compound has a similar triazole ring but differs in the substitution pattern and functional groups attached to the ring.
(1-benzyl-1H-1,2,3-triazol-3-yl)acetic acid: This compound has an acetic acid moiety instead of a propenoic acid moiety, which can lead to different chemical and biological properties.
(1-benzyl-1H-1,2,3-triazol-5-yl)methanol: This compound has a hydroxyl group instead of a propenoic acid moiety, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propenoic acid moiety, which can impart distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
IUPAC Name |
(E)-3-(3-benzyltriazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGCJMLWKJKURF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B3009317.png)
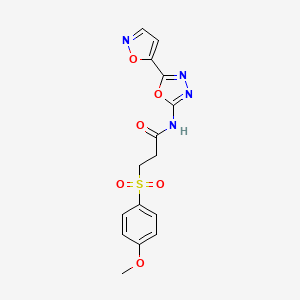

![1-(2-Methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B3009325.png)
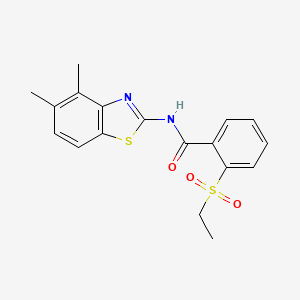
![N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B3009329.png)
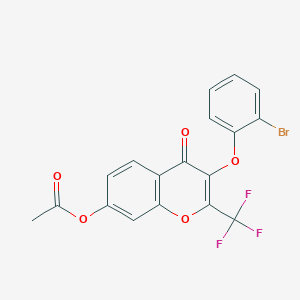
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
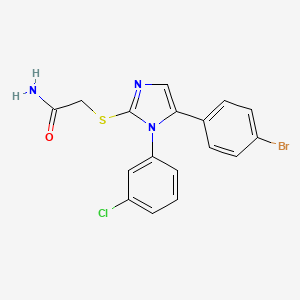
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)
